2-HYDROXY-6-METHYL-5-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-3,4-DIHYDROPYRIMIDIN-4-ONE
Overview
Description
2-HYDROXY-6-METHYL-5-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-3,4-DIHYDROPYRIMIDIN-4-ONE is a chemical compound known for its diverse applications in the fields of chemistry, biology, and medicine. This compound is structurally related to sildenafil, a well-known pharmaceutical used for treating erectile dysfunction and pulmonary hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-6-METHYL-5-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-3,4-DIHYDROPYRIMIDIN-4-ONE involves multiple steps, starting from basic organic compoundsCommon reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized for yield and cost-effectiveness, employing advanced techniques such as continuous flow chemistry and high-throughput screening .
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-6-METHYL-5-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary but often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-HYDROXY-6-METHYL-5-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry and as a reagent in various organic synthesis reactions.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and erectile dysfunction.
Industry: Utilized in the development of new pharmaceuticals and as a quality control standard in drug manufacturing
Mechanism of Action
The mechanism of action of 2-HYDROXY-6-METHYL-5-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit phosphodiesterase type 5 (PDE5), leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation. This mechanism is similar to that of sildenafil, which enhances the effect of nitric oxide by inhibiting PDE5 .
Comparison with Similar Compounds
Similar Compounds
Desethylsildenafil: A metabolite of sildenafil with similar pharmacological properties.
Uniqueness
2-HYDROXY-6-METHYL-5-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs. These differences can influence its efficacy, safety profile, and potential therapeutic applications .
Properties
IUPAC Name |
6-methyl-5-(4-methylpiperazin-1-yl)sulfonyl-1H-pyrimidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O4S/c1-7-8(9(15)12-10(16)11-7)19(17,18)14-5-3-13(2)4-6-14/h3-6H2,1-2H3,(H2,11,12,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLFLXHXWGNQEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCN(CC2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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